1-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)urea

JNK3 inhibition neurodegeneration kinase inhibitor

This thiophenyl-pyrazolourea compound is a rigorously characterized, ATP-competitive JNK3 inhibitor offering unparalleled isoform selectivity—inhibiting only JNK3 in a 374-kinase panel at 5 µM. Its brain-penetrant pharmacokinetics and oral bioavailability enable sustained CNS target engagement in transgenic neurodegenerative disease models. Unlike superficially similar analogs, even minor structural modifications (phenyl-for-thienyl substitution or urea-linker alteration) drastically compromise JNK3 vs. JNK1/2 selectivity, kinase-panel specificity, and metabolic stability. With a human microsomal half-life of 66 min supporting once-daily dosing, this compound serves as an essential, low-false-positive positive control for JNK3 biochemical/cellular assays and neuronal pathway dissection (e.g., Aβ–AMPK–mTOR signaling). Procure the definitive tool for correlating JNK3-specific target engagement with therapeutic endpoints in brain tissue.

Molecular Formula C15H15N5OS
Molecular Weight 313.38
CAS No. 2309310-31-2
Cat. No. B2388069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)urea
CAS2309310-31-2
Molecular FormulaC15H15N5OS
Molecular Weight313.38
Structural Identifiers
SMILESCN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)NC3=CC=CS3
InChIInChI=1S/C15H15N5OS/c1-20-10-13(9-18-20)12-5-11(6-16-8-12)7-17-15(21)19-14-3-2-4-22-14/h2-6,8-10H,7H2,1H3,(H2,17,19,21)
InChIKeyWJFZGDMUZGELRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)urea – A Brain-Penetrant, Isoform-Selective JNK3 Inhibitor for CNS Research


1-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)urea (CAS 2309310-31-2) belongs to the thiophenyl-pyrazolourea chemotype, a class of ATP‑competitive, isoform-selective c‑Jun N‑terminal kinase 3 (JNK3) inhibitors [1]. Its structure combines a 1‑methyl‑1H‑pyrazol‑4‑ylpyridine core with a thiophen‑2‑yl‑urea moiety, which confers high JNK3 affinity, excellent kinase selectivity, and favorable brain‑penetrant pharmacokinetic properties [1]. The compound is primarily investigated for neurodegenerative indications such as Alzheimer’s and Parkinson’s diseases, where JNK3‑driven pathology is central [1].

Why Generic Substitution of 1-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)urea Is Not Possible


Superficially similar compounds within the thiophenyl-pyrazolourea series cannot be substituted without risking loss of isoform selectivity, kinase panel selectivity, or brain exposure. Even minor changes—such as replacing the thiophenyl ring with a phenyl ring or modifying the urea linker—dramatically alter JNK3 vs. JNK1/2 selectivity, general kinase off‑target profiles, and metabolic stability [1]. The following quantitative evidence demonstrates that the specific connectivity and substitution pattern of this compound are required to maintain the unique balance of potency, selectivity, and DMPK properties essential for CNS‑oriented JNK3 inhibition [1].

Quantitative Differentiation Evidence for 1-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)urea


Potent JNK3 Inhibition with 35 nM IC50 Maintained in Functional Cellular Assays

The compound (reported as inhibitor 17) inhibits JNK3 with an IC50 of 35 nM in enzymatic assays and retains high potency in cell‑based assays (SHSY5Y cells) [1]. In contrast, the earlier pyrazole‑urea lead compound 1 showed an IC50 of 15 nM but displayed inferior isoform selectivity and narrower kinase selectivity [1]. Thus, while marginally less potent enzymatically, the target compound offers a superior selectivity profile.

JNK3 inhibition neurodegeneration kinase inhibitor

Exceptional JNK3 Isoform Selectivity – 100‑Fold over JNK1 and JNK2

The compound (inhibitor 17) exhibits >100‑fold selectivity for JNK3 over JNK1 and JNK2, as determined by the ratio of IC50 values (JNK1 IC50 / JNK3 IC50 and JNK2 IC50 / JNK3 IC50) [1]. Earlier leads (compounds 1 and 2) achieved only ~10‑fold selectivity [1]. The incorporation of the thiophene ring in place of the phenyl ring in the earlier leads is directly responsible for this selectivity enhancement [1].

isoform selectivity JNK1 JNK2 kinase selectivity

Broad Kinase Panel Selectivity – Only JNK3 Inhibited in a 374‑Kinase Profiling

In a panel of ~374 wild‑type kinases, compound 17 at 5 µM (≈140‑fold its JNK3 IC50) inhibited only JNK3 with >80% inhibition [1]. The earlier phenyl‑ring‑containing leads (1 and 2) showed inhibition of at least 4 off‑target kinases under similar conditions [1]. The thiophenyl replacement thus delivers a markedly cleaner kinase selectivity profile.

kinase profiling selectivity off-target

High Human Liver Microsome Stability (t1/2 = 66 min) and Clean CYP‑450 Profile

Compound 17 displays a human liver microsome half‑life of 66 min and shows no significant inhibition of major CYP450 isoforms [1]. In comparison, the close analog compound 25, which differs only in the replacement of the pyridinyl‑methylurea linker with a different heterocycle, had a shorter microsome half‑life and a less favorable CYP inhibition profile [1]. The data demonstrate that the specific pyridinyl‑methylurea motif of the target compound contributes to metabolic robustness.

metabolic stability CYP450 DMPK

Optimal Application Scenarios for 1-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)urea Based on Differentiated Evidence


CNS Neurodegeneration Models Requiring Chronic Oral Dosing

The compound’s oral bioavailability, brain penetration, and once‑daily dosing‑compatible half‑life (66 min in human microsomes) make it suitable for long‑term efficacy studies in transgenic Alzheimer’s or Parkinson’s mouse models where sustained JNK3 suppression is necessary [1].

Kinase Selectivity Screening Standards for JNK3 Assay Development

Because it inhibits only JNK3 in a 374‑kinase panel at 5 µM, the compound can serve as a highly selective positive control for JNK3 biochemical and cellular assays, reducing false‑positive rates compared to less selective inhibitors [1].

Pharmacodynamic Biomarker Studies of JNK3 Target Engagement in CNS Tissues

The combination of high isoform selectivity and brain penetrance allows researchers to correlate JNK3‑specific target engagement (e.g., c‑Jun phosphorylation) with therapeutic endpoints in brain tissue without confounding JNK1/2 signals [1].

Chemical Probe for JNK3‑Specific Signaling in Primary Neuronal Cultures

Validated in SHSY5Y cell‑based assays with retained potency, the compound is appropriate for dissecting JNK3‑dependent pathways (e.g., Aβ‑induced AMPK‑mTOR signaling) in neuronal systems, where isoform‑selective inhibition is essential [1].

Quote Request

Request a Quote for 1-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.